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Compound of Interest

Compound Name:
3-Iodo-4-methoxy-1-methyl-1H-

indazole

Cat. No.: B11839617

Get Quote

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide

spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial

properties.[3][4] The strategic functionalization of the indazole ring is therefore a critical

endeavor in the discovery of novel therapeutics.

The subject of this guide, 3-Iodo-4-methoxy-1-methyl-1H-indazole, is a particularly valuable

building block. Its key features include:

An Iodine at the 3-position: This serves as a versatile synthetic handle, exceptionally

amenable to a wide array of transition metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][5] This allows for the facile introduction of

diverse aryl, heteroaryl, vinyl, or alkyl groups to build molecular complexity.

A Methoxy Group at the 4-position: This electron-donating group can influence the electronic

properties of the indazole ring system, impacting reactivity and biological interactions.

A Methyl Group at the N-1 position: N-alkylation of the indazole ring is a common strategy to

modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability,
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which are critical parameters in drug design.

This combination of functional groups makes 3-Iodo-4-methoxy-1-methyl-1H-indazole an

ideal starting material for constructing libraries of novel compounds for screening in drug

discovery programs.

Proposed Synthesis and Purification
While a direct, published synthesis for 3-Iodo-4-methoxy-1-methyl-1H-indazole is not readily

available, a logical and robust synthetic route can be designed based on well-established

methodologies for indazole synthesis and functionalization. The proposed pathway involves the

iodination of a pre-formed N-methylated methoxy-indazole.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available

precursor. A plausible route is the cyclization of an appropriately substituted acetophenone,

followed by N-methylation and subsequent regioselective iodination.

2-Amino-6-methoxyacetophenone

4-Methoxy-1H-indazole

 1. Diazotization (NaNO₂, HCl)
 2. Reduction/Cyclization (SnCl₂) 

4-Methoxy-1-methyl-1H-indazole

 Methylation (e.g., MeI, K₂CO₃, DMF) 

3-Iodo-4-methoxy-1-methyl-1H-indazole

 Iodination (e.g., I₂, HIO₃, H₂SO₄) 
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Caption: Proposed synthetic workflow for 3-Iodo-4-methoxy-1-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology derived from analogous syntheses.[6][7][8]

Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Methoxy-1H-indazole

Diazotization: Dissolve 2-amino-6-methoxyacetophenone (1.0 equiv) in a solution of

concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the

temperature below 5 °C. Stir for 1 hour at this temperature.

Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate

(SnCl₂·2H₂O, 3.0 equiv) in concentrated hydrochloric acid, also cooled to 0-5 °C.

Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.

Allow the reaction to warm to room temperature and stir overnight.

Work-up: Pour the reaction mixture into ice water and basify to pH 8-9 with a saturated

sodium hydroxide or ammonium hydroxide solution.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Methoxy-1-methyl-1H-indazole

N-Methylation: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in an anhydrous polar aprotic

solvent such as N,N-Dimethylformamide (DMF).

Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).

Add methyl iodide (MeI, 1.2 equiv) dropwise at room temperature.
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Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete

consumption of the starting material.

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. The

combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated.

Purify the product by silica gel chromatography to isolate the desired N-1 methylated isomer.

Step 3: Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole

Iodination: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equiv) in a suitable solvent such

as acetic acid or ethanol.

Add molecular iodine (I₂, 1.1 equiv) and an oxidizing agent such as iodic acid (HIO₃) or nitric

acid. A catalytic amount of sulfuric acid may be required.

Heat the reaction mixture to 60-80 °C and monitor by TLC.

Work-up: After completion, cool the mixture and pour it into an aqueous solution of sodium

thiosulfate to quench excess iodine.

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable

organic solvent like dichloromethane or ethyl acetate.

Dry the combined organic layers and concentrate. Purify the final product by recrystallization

or column chromatography.

Physicochemical and Spectroscopic
Characterization
As specific experimental data for 3-Iodo-4-methoxy-1-methyl-1H-indazole is unavailable, the

following table presents predicted properties and expected spectroscopic characteristics based

on its structure and data from similar compounds.[9][10]
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Property
Predicted Value / Expected
Characteristics

Molecular Formula C₉H₉IN₂O

Molecular Weight 288.09 g/mol

Appearance Expected to be an off-white to light brown solid.

Solubility

Likely soluble in common organic solvents like

DCM, Ethyl Acetate, DMF, and DMSO.

Sparingly soluble in non-polar solvents and

water.

¹H NMR (400 MHz, CDCl₃)

δ (ppm): ~7.5-6.8 (m, 3H, Ar-H), ~4.0 (s, 3H, N-

CH₃), ~3.9 (s, 3H, O-CH₃). Aromatic proton

signals will be influenced by the substitution

pattern.

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): ~150-110 (Ar-C), ~90 (C-I), ~56 (O-

CH₃), ~35 (N-CH₃). The C3 carbon bearing the

iodine will be significantly shifted upfield.

Mass Spec (ESI+) m/z: 289.0 [M+H]⁺, 310.9 [M+Na]⁺.

FT-IR (ATR)

ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1600-

1450 (C=C, C=N aromatic stretch), ~1250 (C-O

stretch, aryl ether), ~1100 (C-N stretch).

Reactivity and Synthetic Utility
The primary point of reactivity for synthetic diversification is the C-I bond at the 3-position. This

functionality is a premier substrate for palladium-catalyzed cross-coupling reactions.

Mizoroki-Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between the indazole C3-

position and an alkene, providing access to 3-vinyl-indazole derivatives.[5][11]
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Heck Coupling Reaction

3-Iodo-4-methoxy-1-methyl-1H-indazole

3-Vinyl-4-methoxy-1-methyl-1H-indazole derivative

Alkene
(e.g., Methyl Acrylate)

Pd Catalyst (e.g., Pd(OAc)₂)
Base (e.g., Et₃N)

Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: General workflow for the Heck reaction with 3-Iodo-4-methoxy-1-methyl-1H-
indazole.

Representative Protocol: Heck Coupling with Methyl Acrylate[5]

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-
Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05

equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv).

Reagent Addition: Add anhydrous solvent (e.g., DMF) followed by a base such as

triethylamine (Et₃N, 2.0 equiv).

Add the alkene coupling partner, methyl acrylate (1.5 equiv).

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by

TLC or LC-MS.

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the

combined organic layers with brine, dry over sodium sulfate, and concentrate.

Purification: Purify the resulting vinyl-indazole derivative by column chromatography.

This protocol is a template for a vast array of transformations, enabling the synthesis of diverse

and complex molecules for further investigation.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Iodo-4-methoxy-1-methyl-1H-indazole is not

available, data from analogous iodo-indazoles indicate that this compound should be handled

with care in a laboratory setting.[12][13][14][15]

Primary Hazards:

Based on related compounds, potential for skin and eye irritation.[12][13]

Ingestion and inhalation of dust should be strictly avoided.[13][16]

Recommended Personal Protective Equipment (PPE):

PPE Category Specification Rationale

Eye/Face Protection
Chemical safety goggles or a

face shield.

Protects against splashes and

airborne particles.[13]

Hand Protection
Chemical-resistant gloves

(e.g., Nitrile).

Prevents skin contact, which

may cause irritation.[12]

Body Protection Standard laboratory coat.
Protects personal clothing from

contamination.

Respiratory
Use only in a well-ventilated

chemical fume hood.

Minimizes the potential for

inhalation of dust or vapors.

[16]

Handling and Storage:

Handle in accordance with good industrial hygiene and safety practices.[13]

Avoid formation of dust.[13][14]

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.
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Conclusion
3-Iodo-4-methoxy-1-methyl-1H-indazole represents a highly versatile and valuable building

block for synthetic and medicinal chemistry. Although not a widely cataloged compound, its

synthesis is achievable through established chemical principles. The strategic placement of its

functional groups, particularly the reactive C3-iodine, provides a gateway to a vast chemical

space of novel indazole derivatives. This guide provides the necessary foundational knowledge

for researchers to confidently synthesize, characterize, and utilize this potent intermediate in

their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://comptox.epa.gov/dashboard/chemical/properties/DTXSID60646483
https://www.mdpi.com/1422-8599/2022/4/M1483
https://patents.google.com/patent/WO2006048745A1/en
https://patents.google.com/patent/WO2006048745A1/en
https://pdf.benchchem.com/1497/Essential_Safety_and_Operational_Guide_for_Handling_3_Iodo_1_5_dimethyl_1H_indazole.pdf
https://www.fishersci.com/store/msds?partNumber=AC432420010&productDescription=6-IODO-1H-INDAZOLE+1GR6-&vendorId=VN00032119&countryCode=US&language=en
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/196816.pdf
https://aksci.com/sds/0774DC_SDS.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F857239.pdf
https://www.benchchem.com/product/b11839617/docs#introduction-the-strategic-value-of-substituted-indazoles
https://www.benchchem.com/product/b11839617/docs#introduction-the-strategic-value-of-substituted-indazoles
https://www.benchchem.com/product/b11839617/docs#introduction-the-strategic-value-of-substituted-indazoles
https://www.benchchem.com/product/b11839617/docs#introduction-the-strategic-value-of-substituted-indazoles
https://www.benchchem.com/product/b11839617?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11839617?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11839617?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

